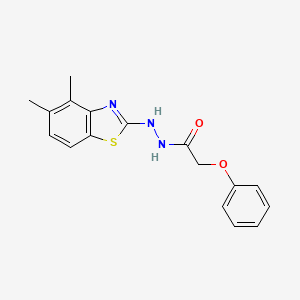

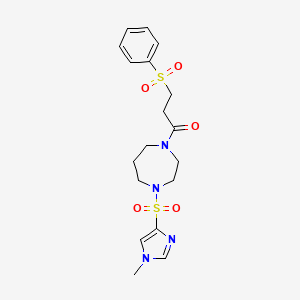

![molecular formula C12H11ClN2O2 B2898109 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478066-59-0](/img/structure/B2898109.png)

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens in the methyl group has been replaced by an amino group . It also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon, and an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Aplicaciones Científicas De Investigación

Structural and Molecular Interactions

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its bromophenyl counterpart have been analyzed for their structural properties, revealing a near "V" shape and various intermolecular interactions that contribute to their 3-D arrays. These interactions include N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, as well as C–H···π, C–Cl···π, and C–O···π interactions (Boechat et al., 2011).

Herbicidal Activities

A study on 2-(5-isoxazolyloxy)acetamide derivatives, which are structurally related to the compound , demonstrated their herbicidal activities against upland field plants. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited potent herbicidal activity, particularly N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide showed significant effects against various upland weeds without harming cotton at specific concentrations (Kai et al., 1998).

Photovoltaic Efficiency and Ligand-Protein Interactions

The synthesized molecules N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and its analogs were studied for their vibrational spectra, electronic properties, photochemical, and thermochemical modeling. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies indicated promising binding interactions with Cyclooxygenase 1 (COX1), suggesting potential therapeutic applications (Mary et al., 2020).

Antitumor Activities

2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, another structurally related compound, exhibited significant antiviral and antiapoptotic effects in vitro, showing decreased viral load and increased survival in treated Japanese encephalitis virus-infected mice. This indicates its potential for therapeutic use in treating Japanese encephalitis and possibly other conditions requiring antiviral and antiapoptotic properties (Ghosh et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

The compound’s interaction with its targets results in changes at the molecular level. The most active compound in a similar series was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could potentially alter the electrical activity of the neurons, affecting their function.

Biochemical Pathways

The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may affect pathways related to neuronal signaling and function .

Result of Action

The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may alter neuronal function .

Propiedades

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8(16)14-7-11-6-12(15-17-11)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCRBKORSQPVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320768 |

Source

|

| Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478066-59-0 |

Source

|

| Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

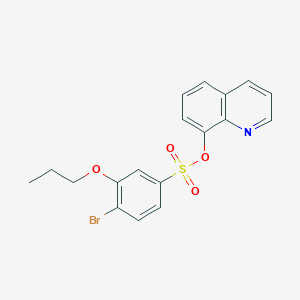

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

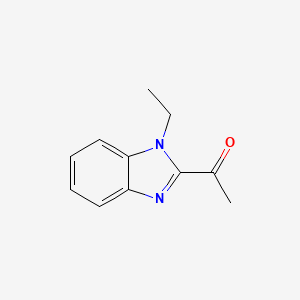

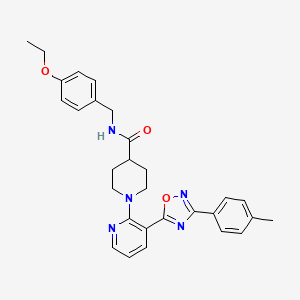

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

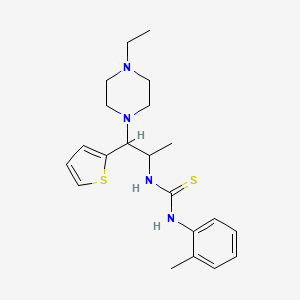

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)

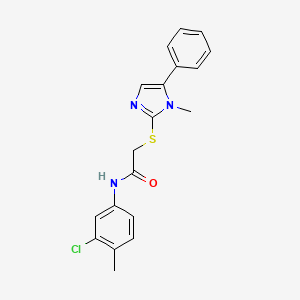

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

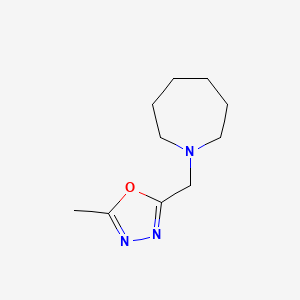

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)